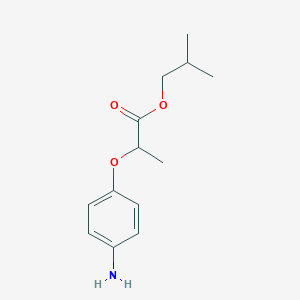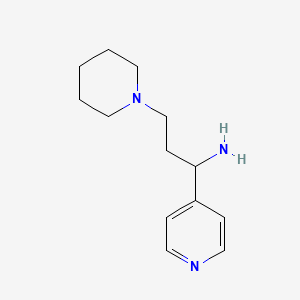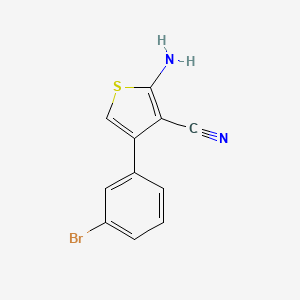
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by a pyrimidine ring substituted with a benzamide group, a methyl group, and an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Substitution Reactions: The methyl and isopropyl groups are introduced through substitution reactions using suitable alkylating agents.
Benzamide Formation: The benzamide group is attached to the pyrimidine ring through an amide coupling reaction, often using reagents such as diethylphosphorocyanidate (DEPC) as a peptide coupling agent.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: It may inhibit key enzymes involved in viral replication or cancer cell proliferation.
Modulating Signaling Pathways: The compound can modulate signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide can be compared with other pyrimidine derivatives, such as:
Pemetrexed: A well-known anticancer drug with a similar pyrimidine structure but different functional groups.
Ribavirin: An antiviral drug with a similar pyrimidine ring but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17N3O2 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
N-(4-methyl-6-oxo-2-propan-2-yl-1H-pyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C15H17N3O2/c1-9(2)13-16-10(3)12(15(20)18-13)17-14(19)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,17,19)(H,16,18,20) |
InChI Key |
JOPDKALAVPNJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)C(C)C)NC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-[(3,4-Dichlorophenyl)methoxy]-3-methylphenyl]-3-ethoxypropanoic acid](/img/structure/B13879261.png)
![[4-(4-Methoxyanilino)phenyl]methanol](/img/structure/B13879265.png)


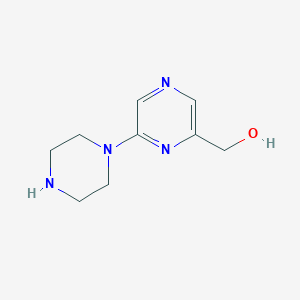
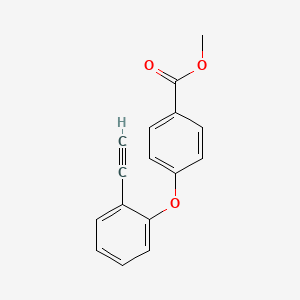
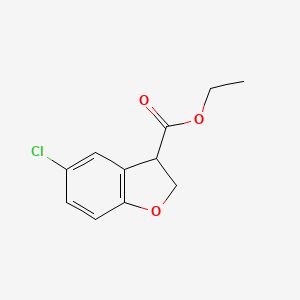
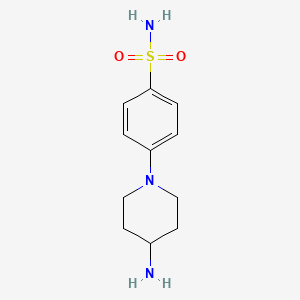
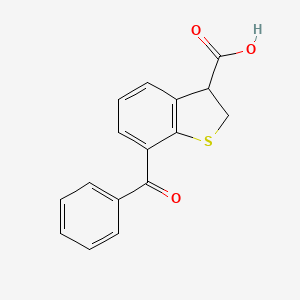

![N-cyclopropyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]acetamide](/img/structure/B13879328.png)
